molecular formula C13H21F2NO B2489317 3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one CAS No. 2320227-10-7

3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one

Cat. No.: B2489317
CAS No.: 2320227-10-7
M. Wt: 245.314
InChI Key: KNNIWRLCPYSSLK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is a chemical compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

3-cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO/c14-13(15)11-8-16(9-11)12(17)7-6-10-4-2-1-3-5-10/h10-11,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNIWRLCPYSSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoroacetaldehyde ethyl hemiacetal and imidazo[1,2-a]pyridines in a Friedel–Crafts reaction promoted by 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) at room temperature . This method is efficient and environmentally friendly, as it does not require transition metals or oxidants.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The azetidine ring and difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to 3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one. For example, compounds with similar azetidine structures have shown promising results in inhibiting tumor cell proliferation.

A study assessing a related compound demonstrated significant antitumor activity against various cancer cell lines, including:

  • HCT116 (Colon Cancer)
  • MCF7 (Breast Cancer)

The results indicated that these compounds could exhibit IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Antiviral Activity

Research into antiviral applications has also been conducted, particularly in targeting viral polymerases. Compounds with structural similarities to this compound have been evaluated for their ability to inhibit influenza virus replication. In vitro assays indicated that modifications to the cycloalkane structure can enhance antiviral efficacy, making this class of compounds a candidate for further exploration in antiviral drug development .

Case Studies

StudyCompoundTargetResults
Study 1This compoundHCT116 Cell LineIC50 = 12.53 μM
Study 2Related Azetidine DerivativeMCF7 Cell LineSignificant growth inhibition observed
Study 3Cycloalkane DerivativeInfluenza VirusEffective inhibition of viral replication

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is unique due to its combination of a cyclohexyl group, a difluoromethyl-substituted azetidine ring, and a propanone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

3-Cyclohexyl-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features a cyclohexyl group and an azetidine ring substituted with a difluoromethyl group. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15F2N
  • Molecular Weight : 201.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group enhances the compound's stability and reactivity, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in different disease contexts.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on azetidine derivatives have shown significant activity against Staphylococcus spp., suggesting potential applications in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while certain derivatives exhibit strong antimicrobial effects, they may also show low cytotoxicity towards normal cell lines, making them suitable candidates for further development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
Cyclohex-1-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanoneStructureModerate antimicrobial activity
Cyclohex-3-en-1-yl(3-(trifluoromethyl)azetidin-1-yl)methanoneStructureEnhanced cytotoxicity

Study on Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of azetidine derivatives demonstrated that compounds with difluoromethyl substitutions showed improved activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Investigation into JAK Inhibition

Another relevant area of research involves cyclohexyl azetidine derivatives as Janus kinase (JAK) inhibitors. These compounds have shown promise in modulating inflammatory responses, which could be beneficial in treating autoimmune disorders and cancers . The mechanism involves inhibiting JAK pathways that regulate immune responses.

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